molecular formula C7H17N3S B1302185 4-Hexyl-3-thiosemicarbazide CAS No. 53347-40-3

4-Hexyl-3-thiosemicarbazide

Cat. No.: B1302185
CAS No.: 53347-40-3
M. Wt: 175.3 g/mol
InChI Key: JYGCXTZCHMEVCG-UHFFFAOYSA-N
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Description

4-Hexyl-3-thiosemicarbazide is a useful research compound. Its molecular formula is C7H17N3S and its molecular weight is 175.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for 4-Hexyl-3-thiosemicarbazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

The primary target of 4-Hexyl-3-thiosemicarbazide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .

Mode of Action

This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound’s interaction with the enzyme’s active sites was determined through molecular docking studies . The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects the reversible hydration of carbon dioxide to bicarbonate ions . This process is crucial in many physiological processes, including respiration and acid-base equilibrium . Therefore, the inhibition of this enzyme can have significant downstream effects on these biochemical pathways.

Pharmacokinetics

The ADME properties of this compound have been studied theoretically using SwissADME and admetSAR programs . According to these theoretical studies, it can be said that the bioavailability and bioactivity of this compound may be high .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase activity . This inhibition can lead to changes in the physiological processes that this enzyme is involved in, such as respiration and acid-base equilibrium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an ambient environment for optimal stability . Furthermore, the compound’s action may be influenced by the specific biological environment in which it is present, such as the presence of other molecules that can interact with this compound or its target, human carbonic anhydrase .

Biochemical Analysis

Biochemical Properties

4-Hexyl-3-thiosemicarbazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme involved in the regulation of pH in cells. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to alterations in cellular pH and affect various metabolic processes . Additionally, it interacts with other enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects that can influence neurotransmission and other biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to exhibit cytotoxic activity against cancer cell lines such as U87 and HeLa, indicating its potential as an anticancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of proteins such as Bax and Bcl-2, which are involved in the regulation of cell death . Additionally, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as carbonic anhydrase IX, leading to inhibition of their activity . This binding interaction is facilitated by the presence of functional groups in the compound that can form hydrogen bonds and other interactions with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, acetylcholinesterase, and butyrylcholinesterase, which play key roles in metabolic processes . These interactions can lead to changes in metabolic flux and alterations in the levels of metabolites involved in energy production, neurotransmission, and other biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can exert effects on mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

1-amino-3-hexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCXTZCHMEVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374719
Record name 4-Hexyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53347-40-3
Record name 4-Hexyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53347-40-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.